1,3-Bis(4-pyridyl)propane

Description

Properties

IUPAC Name |

4-(3-pyridin-4-ylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCVVRIKNGJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044852 | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17252-51-6 | |

| Record name | 1,3-Bis(4′-pyridyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)dipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-TRIMETHYLENEDIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Bis(4-pyridyl)propane, a versatile bipyridyl ligand. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and materials science.

Nomenclature and Chemical Identity

This compound is a flexible N-donor ligand used extensively in the construction of coordination polymers and metal-organic frameworks (MOFs). Its propane spacer allows for a variety of conformational geometries, influencing the architecture of the resulting supramolecular structures.

The standard identifier for this compound is its IUPAC name.

-

IUPAC Name: 4-(3-pyridin-4-ylpropyl)pyridine[1]

-

Common Synonyms: 1,3-Di(4-pyridyl)propane, 4,4'-Trimethylenedipyridine[1][2][3]

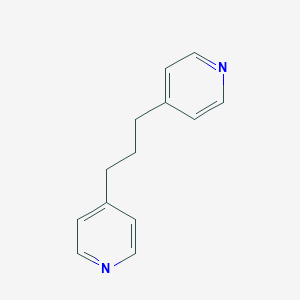

The molecule consists of two pyridine rings linked by a central three-carbon (propane) chain.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Melting Point | 57-60 °C | [2][3][7] |

| Boiling Point | 158-162 °C (at 2 Torr) | [2][3] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | >29.7 µg/mL in water at pH 7.4 | [1] |

| pKa | 6.30 ± 0.10 (Predicted) | [3] |

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectra available in spectral databases. Signals correspond to protons on the pyridine rings and the propane bridge. | [1][8] |

| ¹³C NMR | Spectra available in spectral databases. Confirms the carbon skeleton of the molecule. | [1] |

| FT-IR (KBr, cm⁻¹) | 3066, 2926, 2854 (C-H stretching); 1614, 1558, 1504 (aromatic C=C and C=N stretching); 1425 (CH₂ bending); 813 (C-H out-of-plane bending). | [8] |

| GC-MS | Molecular ion peak (m/z) at 198, with major fragment ions at 106 and 93. | [1] |

Synthesis and Experimental Protocols

This compound is primarily used as a building block or ligand in more complex syntheses. Below is a detailed protocol for its use in the synthesis of an octahedral rhenium cluster complex, which illustrates its role as a coordinating ligand.

This procedure details the synthesis of a rhenium cluster complex where this compound (bpp) acts as an apical ligand.[8]

Materials:

-

Cs₄[Re₆S₈Cl₆]·2H₂O (precursor, 0.200 g, 0.09 mmol)

-

This compound (bpp) (0.2 g, 1.01 mmol)

-

Deionized water (3 mL)

-

Acetonitrile (10 mL)

-

Diethyl ether (45 mL)

-

Glass ampule

Procedure:

-

A solution of Cs₄[Re₆S₈Cl₆]·2H₂O and a significant excess of this compound in 3 mL of water is prepared and placed into a glass ampule.

-

The ampule is sealed under vacuum and heated in a furnace to 160 °C.

-

The reaction mixture is maintained at this temperature for 24 hours and then allowed to cool to room temperature at a natural rate.

-

The target product separates as a red oil at the bottom of the ampule.

-

The aqueous supernatant is carefully decanted and removed.

-

The remaining red oil is dissolved in 10 mL of acetonitrile.

-

Diethyl ether is slowly added to the acetonitrile solution to precipitate the product as a powder.

-

The resulting powder is collected by filtration, washed with three 15 mL portions of diethyl ether, and subsequently dried in air.

Expected Yield: 0.208 g (98%)[8]

Caption: Workflow for the synthesis of a rhenium cluster using bpp.

Applications and Research Interest

This compound's primary utility lies in supramolecular chemistry and materials science, where its flexible nature is highly valued.

-

Coordination Polymers and MOFs: The propane linker provides conformational flexibility, allowing it to bridge metal centers at various angles and distances. This property has been exploited to construct diverse coordination polymers with different dimensionalities and potential applications in gas storage and catalysis.[6]

-

Ligand in Cluster Chemistry: As demonstrated in the protocol above, it serves as an apical ligand in the synthesis of complex metal clusters. The separation of the pyridine rings' electronic systems by the propane spacer has a significant effect on the electrochemical and spectroscopic properties of the resulting cluster complexes.[8]

-

Liquid Crystalline Materials: It is a key component in the synthesis of ligand-bridged dicobaloximes. Preliminary studies indicate that these complex molecules may exhibit smectic-G mesophases, a type of liquid crystal phase, which is influenced by the flexible spacer of the bpp ligand.[9]

-

Chemical Intermediate: It is used in the manufacturing of other basic organic chemicals.[1][2]

Biological Activity and Drug Development Context

Direct biological activity data for this compound is not extensively reported in the literature. However, the pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide range of activities.[10]

While research has focused on its derivatives, such as pyridinyl propanediols for potential anticancer applications, this compound itself is more recognized for its structural role in creating larger, metal-containing complexes rather than as a standalone bioactive agent.[10][11] Its use in forming dicobaloxime complexes, which are related to Vitamin B₁₂ derivatives, suggests a potential, though unexplored, avenue for research in bioinorganic chemistry.[11]

Caption: Role of this compound in materials synthesis.

References

- 1. This compound | C13H14N2 | CID 87019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4,4'-Trimethylenedipyridine | 17252-51-6 [chemicalbook.com]

- 4. 1,3-Di(4-pyridyl)propane | CymitQuimica [cymitquimica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 17252-51-6 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and this compound as Apical Ligands [mdpi.com]

- 9. Synthesis, Characterization and Liquid Crystalline Studies of 1,3-bis(4-pyridyl) Propane Bridged Dicobaloximes - Amrita Vishwa Vidyapeetham [amrita.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Molecular weight and formula of 1,3-Bis(4-pyridyl)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1,3-Bis(4-pyridyl)propane, a versatile bidentate ligand used extensively in the fields of coordination chemistry, crystal engineering, and materials science. Its linear and flexible nature makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₄N₂ | [1][2][3][4][5] |

| Molecular Weight | 198.26 g/mol | [1][2][6][7] |

| Synonyms | 4,4'-Trimethylenedipyridine, 1,3-Di(4-pyridyl)propane | [1][6] |

| CAS Number | 17252-51-6 | [1][2][6] |

Structural Composition

The structure of this compound consists of two pyridyl rings linked by a central propane chain. This arrangement allows for the formation of coordination complexes and extended networks. The logical relationship between these components is illustrated in the diagram below.

This document is intended for technical reference. For detailed experimental protocols involving this compound, direct consultation of peer-reviewed literature in the relevant application area is recommended.

References

Spectroscopic Profile of 1,3-Bis(4-pyridyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,3-Bis(4-pyridyl)propane, a molecule of interest in coordination chemistry, materials science, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₄N₂, with a molecular weight of 198.26 g/mol .[1] The structural and spectroscopic data presented herein are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 4H | H-2, H-6, H-2', H-6' |

| ~7.1 | Doublet | 4H | H-3, H-5, H-3', H-5' |

| ~2.6 | Triplet | 4H | α-CH₂ |

| ~1.9 | Quintet | 2H | β-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6, C-2', C-6' |

| ~148 | C-4, C-4' |

| ~124 | C-3, C-5, C-3', H-5' |

| ~35 | α-CH₂ |

| ~30 | β-CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for this compound.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Pyridine ring C=C and C=N stretching |

| ~1415 | Medium | CH₂ scissoring |

| ~810 | Strong | C-H out-of-plane bending for 4-substituted pyridine |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment | Technique |

| 198 | ~100 | [M]⁺ | GC-MS |

| 106 | High | [C₇H₈N]⁺ | GC-MS |

| 93 | High | [C₆H₅N]⁺ | GC-MS |

Table 5: ESI-QTOF MS/MS Fragmentation of [M+H]⁺ (m/z 199.123)

| Fragment m/z |

| 199.1230 |

| 106.0651 |

| 93.0573 |

| 107.0729 |

| 94.0651 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy

An infrared spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, typically using electron ionization (EI). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the electrospray source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Bis(4-pyridyl)propane, a versatile building block in supramolecular chemistry and crystal engineering. It details its chemical identity, properties, and significant role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. This document is intended for researchers and professionals in the fields of materials science, chemistry, and drug development who are interested in the application of this flexible linker in creating novel functional materials.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and databases. Proper identification is crucial for accurate literature searches and procurement.

| Systematic Name | Common Synonyms | CAS Number |

| 4,4'-(1,3-Propanediyl)bis(pyridine) | 1,3-Di(4-pyridyl)propane | 17252-51-6 |

| 4,4'-Trimethylenedipyridine | 1,3-Bis(4-pyridinyl)propane | |

| Pyridine, 4,4'-(1,3-propanediyl)bis- | 4,4'-Trimethylenebispyridine | |

| 4-(3-pyridin-4-ylpropyl)pyridine | 1,3-Di(pyridin-4-yl)propane |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 57-60 °C |

| Boiling Point | 158-162 °C at 2 Torr |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). |

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is extensively utilized as a flexible organic linker in the construction of coordination polymers and MOFs. Its propane chain allows for a range of conformational flexibilities, including trans and gauche conformations, which in turn enables the formation of diverse and complex supramolecular architectures. The terminal pyridyl groups act as ditopic nitrogen donors, readily coordinating with various metal centers.

The flexibility of the propane linker is a key feature that allows for the formation of different network topologies, such as one-dimensional (1D) zigzag or helical chains, two-dimensional (2D) layered structures, and three-dimensional (3D) interpenetrating frameworks, including diamondoid and helical networks.[1][2] The choice of metal ion, counter-anion, and solvent system also plays a crucial role in directing the final structure.

Logical Relationship: From Building Blocks to 3D Frameworks

The self-assembly process of forming a 3D metal-organic framework with this compound can be visualized as a hierarchical construction. Metal ions and the organic linker first coordinate to form secondary building units (SBUs), which then propagate in three dimensions to create the final porous framework.

References

Thermal Stability and Decomposition of 1,3-Bis(4-pyridyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1,3-Bis(4-pyridyl)propane. A thorough review of existing literature reveals a notable gap in data concerning the thermal analysis of the free ligand. The majority of available research focuses on the thermal properties of metal-organic frameworks (MOFs) and coordination polymers incorporating this compound. This guide summarizes the thermal stability data for these complexes, offering insights into how the coordination environment influences the decomposition of the ligand. Furthermore, standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate future research on the pure compound. A logical workflow for thermal stability analysis is also provided in a visual format.

Introduction

This compound, a versatile bidentate N-donor ligand, is extensively utilized in the construction of supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. Its flexible propane linker allows for the formation of diverse and intricate network structures. Understanding the thermal stability of this ligand is paramount for determining the operational temperature limits of the materials it forms, which is a critical parameter for applications in catalysis, gas storage, and drug delivery.

Thermal Stability of this compound in Coordination Complexes

The thermal stability of this compound is significantly influenced by its coordination to a metal center. In general, the decomposition temperature of the ligand is elevated when it is part of a coordination complex, as the coordination bonds require additional energy to be broken. The specific decomposition temperature and pathway are dependent on the nature of the metal ion, the overall structure of the complex, and the experimental conditions.

Quantitative Data from Thermal Analysis of Coordination Complexes

The following table summarizes the key thermal stability data found in the literature for coordination polymers incorporating this compound (bpp). It is crucial to reiterate that these values represent the stability of the entire complex and not the free ligand.

| Complex | Onset of Decomposition (°C) | Method | Notes |

| [NiCl₂(bpp)₂]n | 203.8 | TGA | The complex is reported to be stable up to this temperature. |

| [(bpp)₃Mo₅P₂O₂₃]·8H₂O | 207 | TGA | The complex is reported to be stable up to this temperature. |

TGA: Thermogravimetric Analysis

Predicted Thermal Decomposition Pathway

While experimental data on the pyrolysis of free this compound is unavailable, a putative decomposition pathway can be hypothesized based on its chemical structure. The initial decomposition is likely to involve the cleavage of the C-C bonds in the propane linker, as these are generally the weakest bonds in the molecule. This would lead to the formation of various smaller pyridyl-containing fragments. At higher temperatures, the pyridine rings themselves would be expected to fragment.

A detailed analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to elucidate the exact decomposition products and mechanism.

Experimental Protocols

To address the existing knowledge gap, the following are detailed, standardized protocols for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss associated with the decomposition process.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to melting, crystallization, or decomposition.

-

Integrate the peak areas to determine the enthalpy of each transition.

-

Visualizing the Workflow for Thermal Stability Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While this compound is a cornerstone ligand in coordination chemistry, a significant void exists in the literature regarding its intrinsic thermal stability. The data available for its metal complexes suggest that its decomposition is influenced by the coordination environment, generally showing enhanced stability compared to what might be expected for the free ligand. The experimental protocols and the logical workflow provided in this guide are intended to serve as a valuable resource for researchers aiming to fill this knowledge gap. A thorough thermal analysis of pure this compound will undoubtedly contribute to a more complete understanding of its properties and enable the more rational design of materials for high-temperature applications.

The Versatility of 1,3-Bis(4-pyridyl)propane: A Flexible Ligand Shaping the Landscape of Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of coordination chemistry and materials science, the design and synthesis of functional metal-organic frameworks (MOFs) and coordination polymers are of paramount importance. The choice of the organic ligand is a critical determinant of the final architecture and properties of these materials. Among the vast library of organic linkers, flexible ligands have garnered significant attention for their ability to generate novel and complex structures. 1,3-Bis(4-pyridyl)propane (bpp), a flexible N-donor ligand, has emerged as a versatile building block in the construction of a diverse array of coordination polymers and MOFs. Its propylene spacer allows for conformational freedom, enabling the formation of unique structural motifs and materials with tunable properties. This technical guide provides a comprehensive overview of the role of this compound in coordination chemistry, detailing its synthesis, coordination behavior, and the properties and applications of the resulting materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-picoline with a suitable propane-based electrophile. A general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-picoline in a suitable solvent such as dry toluene or tetrahydrofuran (THF), a strong base like sodium amide (NaNH₂) or n-butyllithium is added dropwise at low temperature (e.g., 0 °C or below) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The reaction mixture is stirred for a period to allow for the deprotonation of the methyl group of 4-picoline, forming a reddish-brown solution of the corresponding anion.

-

Alkylation: 1,3-Dibromopropane is then added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution reaction.

-

Quenching and Extraction: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

The Flexible Nature of the bpp Ligand and Its Coordination Modes

The key feature of the bpp ligand is the flexibility of the central propane chain. This allows the two pyridyl rings to adopt various spatial orientations relative to each other, leading to different conformers. The two most common conformations observed in crystal structures are the anti (trans) and gauche conformations, which influence the overall topology of the resulting coordination network.

The bpp ligand typically acts as a bridging ligand, connecting two metal centers through its pyridyl nitrogen atoms. This bridging can occur in a linear or an angular fashion, depending on the conformation of the propane linker.

Synthesis and Structural Diversity of bpp-Based Coordination Polymers

The flexible nature of the bpp ligand, combined with the diverse coordination geometries of metal ions and the influence of counter-anions and solvent molecules, leads to a rich variety of coordination polymer structures. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. Common synthetic methods include slow evaporation, hydrothermal, and solvothermal techniques.

Experimental Protocol: Hydrothermal Synthesis of [M(3,3′-dpdc)(bpp)] (M = Zn, Cd)

A mixture of the respective metal nitrate (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O, 0.1 mmol), 3,3′-diphenyldicarboxylic acid (3,3′-H₂dpdc, 0.1 mmol), and this compound (bpp, 0.1 mmol) is placed in a Teflon-lined stainless steel autoclave with a water/ethanol solvent mixture. The autoclave is sealed and heated to a specific temperature (e.g., 120-160 °C) for several days. After slow cooling to room temperature, crystals of the coordination polymer are collected by filtration, washed with water and ethanol, and dried in air.

Table 1: Crystallographic Data for Selected bpp-Based Coordination Polymers

| Compound | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| {--INVALID-LINK--₂}n | Zn(II) | Monoclinic | C2/c | 21.365(4) | 15.688(3) | 17.068(3) | 109.99(3) |

| [Cd₂(SBTC)(bpp)₁.₅]n | Cd(II) | Monoclinic | P2₁/n | 14.156(3) | 16.593(3) | 15.821(3) | 98.45(3) |

| [Cu₂(3,3′-dpdc)₂(bpp)] | Cu(II) | Triclinic | P-1 | 10.134(2) | 11.287(2) | 14.934(3) | 80.08(3) |

| {Zn(bpp)(C₆H₅COO)₂}·2H₂O | Zn(II) | Orthorhombic | Aba2 | 16.963(3) | 18.003(4) | 17.585(4) | - |

Table 2: Selected Bond Lengths and Angles for a Representative Zn(II)-bpp Complex

| Bond/Angle | Value |

| Zn-N (pyridyl) | 2.05 - 2.15 Å |

| Zn-O (carboxylate) | 1.95 - 2.05 Å |

| N-Zn-N | 90 - 110° |

| O-Zn-O | 100 - 120° |

| N-Zn-O | 95 - 115° |

Note: The values presented are typical ranges observed in various Zn(II)-bpp coordination polymers and may vary for specific structures.

Physicochemical Properties

Thermal Stability

The thermal stability of bpp-based coordination polymers is an important parameter for their potential applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the temperature at which these materials decompose. The stability is influenced by the metal ion, the coordination environment, and the overall structure.

Table 3: Thermal Decomposition Data for Selected bpp-Based Coordination Polymers

| Compound | Decomposition Temperature (°C) | Final Residue |

| [NiCl₂(bpp)₂]n | ~204 | NiO |

| [(bpp)₃Mo₅P₂O₂₃]·8H₂O | ~207 | MoO₃ + P₂O₅ |

| [Zn(bpp)(C₆H₅CH₂COO)₂] | ~280 | ZnO |

| {Zn₂(bpp)₂[C₆H₄(COO)₂]₂}·2H₂O | ~300 | ZnO |

Porosity

For applications in gas storage, separation, and catalysis, the porosity of bpp-based MOFs is a crucial characteristic. The Brunauer-Emmett-Teller (BET) method is employed to determine the specific surface area and pore volume of these materials. The flexible nature of the bpp ligand can sometimes lead to framework dynamics that affect the porosity.

Table 4: Porosity Data for Selected bpp-Based MOFs

| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Cu-BTC with bpp as a co-ligand | ~200-500 | ~0.1-0.3 |

| Zn-based MOF with bpp | Data not available | Data not available |

| Cd-based MOF with bpp | Data not available | Data not available |

Note: Quantitative porosity data for many bpp-specific MOFs is an area of ongoing research and is not always reported in the literature.

Applications

Drug Delivery

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems. The pores can encapsulate drug molecules, and the framework can be designed to release the drug under specific conditions (e.g., pH change). While specific studies on bpp-based MOFs for drug delivery are emerging, general protocols for drug loading are applicable.

Experimental Protocol: Ibuprofen Loading into a MOF

-

Activation: The synthesized MOF is first activated by heating under vacuum to remove any solvent molecules from the pores.

-

Loading: The activated MOF is then suspended in a solution of ibuprofen in a suitable solvent (e.g., ethanol or hexane).

-

Equilibration: The suspension is stirred for an extended period (e.g., 24-48 hours) to allow the ibuprofen molecules to diffuse into the pores of the MOF.

-

Isolation: The ibuprofen-loaded MOF is collected by centrifugation or filtration, washed with fresh solvent to remove any surface-adsorbed drug, and dried under vacuum.

-

Quantification: The amount of loaded ibuprofen is typically determined by dissolving a known amount of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Catalysis

Coordination complexes and polymers derived from bpp can also exhibit catalytic activity. The metal centers can act as active sites, and the porous framework of MOFs can provide size and shape selectivity. Palladium complexes incorporating bpp have been investigated as catalysts for cross-coupling reactions.

Table 5: Catalytic Performance of a Palladium-bpp Complex in Suzuki Coupling

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 0.1 - 1 | K₂CO₃ or Cs₂CO₃ | Toluene/Water | >90 |

| 4-Chloroanisole | Phenylboronic acid | 1 - 2 | K₃PO₄ | Dioxane/Water | ~70-80 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Na₂CO₃ | DMF/Water | >95 |

Note: The specific palladium-bpp catalyst and reaction conditions can vary. The data presented are representative of typical performance.

Conclusion

This compound has proven to be a highly valuable and versatile flexible ligand in the field of coordination chemistry. Its ability to adopt different conformations allows for the construction of a wide range of coordination polymers and MOFs with diverse structures and topologies. The resulting materials exhibit interesting physicochemical properties, including thermal stability and, in some cases, porosity, which makes them attractive for applications in areas such as drug delivery and catalysis. While significant progress has been made in understanding the coordination chemistry of bpp, further research is needed to fully explore the potential of bpp-based materials, particularly in the systematic quantification of their porous properties and the development of targeted applications in drug delivery and catalysis. The continued investigation of this flexible ligand is expected to lead to the discovery of new and functional materials with tailored properties for a variety of scientific and technological advancements.

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane: From Discovery to Application

An authoritative resource for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 1,3-Bis(4-pyridyl)propane. This document details the fundamental physicochemical properties, experimental protocols for its use in the synthesis of advanced materials, and explores its pivotal role as a versatile molecular building block.

Introduction

This compound (also known as 4,4'-Trimethylenedipyridine) is a flexible bipyridyl ligand that has garnered significant attention in the fields of coordination chemistry and materials science. Its unique structural characteristics, particularly the propane linker connecting two pyridine rings, allow for a range of conformational possibilities, making it an invaluable component in the construction of supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). This guide delves into the core aspects of this compound, providing a technical foundation for its application in research and development.

Discovery and History

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and materials design. The key properties are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 57-60 °C | |

| Boiling Point | 162 °C at 2 mmHg | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol | [2] |

| CAS Number | 17252-51-6 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available, shows characteristic peaks for pyridyl and propyl protons. |

| ¹³C NMR | Data available, shows distinct signals for the different carbon environments. |

| FTIR (KBr) | Characteristic peaks for C-H and C=N stretching and aromatic ring vibrations. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 198. |

Experimental Protocols

While the original, detailed synthesis protocols from the 1950s are not readily accessible, the general synthetic strategy involves the reaction of a pyridine derivative with a 1,3-dihalopropane. Modern adaptations of this approach are utilized for its production.

Below is a detailed experimental protocol for the application of this compound in the synthesis of a metal-organic framework, a common use for this ligand.

Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer with this compound

This protocol is a representative example of how this compound is used to create a metal-organic framework.[3][4][5][6][7]

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (bpp)

-

A dicarboxylic acid linker (e.g., Terephthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Solution Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) and the chosen dicarboxylic acid (0.1 mmol) in 10 mL of DMF.

-

Ligand Addition: To this solution, add this compound (0.1 mmol).

-

Solubilization: Stir the mixture at room temperature until all components are fully dissolved.

-

Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100-120 °C for 24-48 hours.

-

Cooling: Allow the oven to cool down to room temperature slowly over a period of 12-24 hours.

-

Crystal Collection: Collect the resulting crystals by filtration.

-

Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

-

Drying: Dry the crystals under vacuum at room temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

References

- 1. This compound | C13H14N2 | CID 87019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Di(4-pyridyl)propane | CymitQuimica [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Bis(4-pyridyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-pyridyl)propane, also known as 4,4'-Trimethylenedipyridine, is a versatile bifunctional organic compound. Its structure, featuring two pyridine rings linked by a flexible three-carbon chain, makes it a valuable building block in supramolecular chemistry, coordination polymer and metal-organic framework (MOF) synthesis, and as a ligand in organometallic chemistry. The nitrogen atoms on the pyridine rings can coordinate with metal ions, while the propane linker allows for the formation of diverse and complex architectures. This document provides detailed application notes and protocols for the synthesis of this compound.

Synthesis Methods Overview

The primary and most cited method for the synthesis of this compound involves the alkylation of 4-picoline (4-methylpyridine) with a suitable three-carbon electrophile, such as 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base to deprotonate the methyl group of 4-picoline, generating a nucleophilic carbanion that subsequently attacks the electrophile.

A key historical method was reported by Magnus and Levine in 1957, which utilizes sodium amide in liquid ammonia as the strong base. This method, while effective, requires careful handling of pyrophoric and moisture-sensitive reagents.

Reaction Pathway

The overall reaction for the synthesis of this compound from 4-picoline and 1,3-dibromopropane is depicted below.

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

| Parameter | Magnus & Levine (1957) Method |

| Starting Materials | 4-Picoline, 1,3-Dibromopropane |

| Base | Sodium Amide (NaNH₂) |

| Solvent | Liquid Ammonia (NH₃) |

| Reaction Temperature | Boiling point of liquid ammonia (-33 °C) |

| Reaction Time | Not explicitly stated, typically several hours |

| Yield | 55% |

| Product Melting Point | 60-61 °C |

| Purification Method | Distillation |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Magnus and Levine.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

-

Dewar flask for dry ice-acetone bath.

-

Schlenk line or inert gas (e.g., nitrogen or argon) supply.

-

4-Picoline (freshly distilled).

-

1,3-Dibromopropane (freshly distilled).

-

Sodium metal.

-

Liquid ammonia.

-

Ferric nitrate nonahydrate (catalyst).

-

Anhydrous diethyl ether.

-

Distillation apparatus.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask cooled in a dry ice-acetone bath, condense approximately 500 mL of anhydrous liquid ammonia. Add a small crystal of ferric nitrate nonahydrate as a catalyst. While stirring, add 0.4 moles of sodium metal in small pieces until the blue color of the solution disappears, indicating the complete formation of sodium amide.

-

Formation of 4-Picolyl Anion: To the freshly prepared sodium amide suspension in liquid ammonia, slowly add 0.8 moles of freshly distilled 4-picoline. A deep red color should develop, indicating the formation of the 4-picolyl anion.

-

Alkylation Reaction: Slowly add 0.2 moles of freshly distilled 1,3-dibromopropane to the stirred solution of the 4-picolyl anion. The addition should be controlled to maintain the reaction temperature. After the addition is complete, allow the reaction mixture to stir for several hours.

-

Workup: After the reaction is complete, carefully evaporate the liquid ammonia by removing the cooling bath and allowing the flask to warm to room temperature under a stream of inert gas. To the remaining residue, cautiously add 200 mL of water to quench any unreacted sodium amide. Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless solid.

Safety Precautions:

-

This reaction involves the use of sodium metal, which is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from water.

-

Liquid ammonia is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood.

-

Sodium amide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The synthesized this compound can be characterized by various analytical techniques:

-

Melting Point: Determination of the melting point should be consistent with the literature value (60-61 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product by identifying the characteristic chemical shifts and coupling patterns of the pyridyl and propyl protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the pyridine rings and the aliphatic chain.

By following these detailed protocols, researchers can reliably synthesize this compound for their specific applications in materials science, coordination chemistry, and drug development.

Application Notes and Protocols: 1,3-Bis(4-pyridyl)propane in the Synthesis of Metal-Organic Frameworks for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the flexible linker 1,3-bis(4-pyridyl)propane (bpp) in the synthesis of metal-organic frameworks (MOFs), with a focus on their potential applications in the biomedical field. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in the synthesis, characterization, and evaluation of bpp-based MOFs.

Introduction

This compound is a versatile N-donor linker that has been utilized in the construction of a variety of metal-organic frameworks. Its flexible propane chain allows for the formation of diverse and dynamic network topologies, which can be tailored for specific applications. In the context of drug development, MOFs synthesized with bpp are of interest due to their potential for encapsulating therapeutic agents and their inherent biological activities. This document focuses on a copper-based MOF synthesized with this compound and glutarate, demonstrating its antifungal properties and exploring its potential as a drug delivery vehicle.

Application Note 1: Antifungal Activity of a Copper-Based MOF Incorporating this compound

A three-dimensional copper-based MOF, herein referred to as Cu-bpp-MOF, synthesized using this compound and glutarate as linkers, has demonstrated significant antifungal activity.[1] This MOF exhibits a structure with one-dimensional channels.[1] The antifungal efficacy has been evaluated against pathogenic fungi, Candida albicans and Aspergillus niger.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis, stability, and antifungal activity of the Cu-bpp-MOF.

Table 1: Crystallographic Data for Cu-bpp-MOF

| Parameter | Value |

| Formula | [Cu₂(C₅H₆O₄)₂(C₁₃H₁₄N₂)]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.987(2) |

| b (Å) | 16.987(3) |

| c (Å) | 14.987(3) |

| β (°) | 109.50(3) |

| Volume (ų) | 2634.1(9) |

Table 2: Antifungal Activity of Cu-bpp-MOF against C. albicans and A. niger [1]

| MOF Concentration (mg/mL) | C. albicans Inactivation (%) | A. niger Inactivation (%) |

| 0.125 | ~20 | ~15 |

| 0.25 | ~30 | ~25 |

| 0.5 | ~45 | ~40 |

| 1.0 | ~60 | ~55 |

| 2.0 | ~75 | ~70 |

Table 3: Copper Ion Leaching from Cu-bpp-MOF in PBS Solution [1]

| Time (days) | Concentration of Released Cu²⁺ (µg/mL from 1 mg of MOF) |

| 1 | ~0.1 |

| 2 | ~0.2 |

| 3 | ~0.3 |

| 4 | ~0.4 |

Note: The low level of copper ion leaching suggests that the antifungal activity is likely a combination of released ions and direct contact with the MOF material.[1]

Experimental Protocols

Protocol 1: Synthesis of Cu-bpp-MOF

This protocol describes the hydrothermal synthesis of the copper-based MOF incorporating this compound and glutarate.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Glutaric acid (C₅H₈O₄)

-

This compound (C₁₃H₁₄N₂)

-

Ethanol

-

Deionized water

-

20 mL scintillation vials

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of glutaric acid in 10 mL of a 1:1 (v/v) ethanol/water mixture.

-

To this solution, add 0.1 mmol of this compound.

-

Seal the vial and place it in an oven at 85 °C for 72 hours.

-

After cooling to room temperature, blue block-shaped crystals of the Cu-bpp-MOF will have formed.

-

Collect the crystals by filtration, wash with ethanol, and air-dry.

Protocol 2: Antifungal Susceptibility Testing

This protocol outlines the method for evaluating the antifungal activity of the synthesized Cu-bpp-MOF against C. albicans and A. niger.[1]

Materials:

-

Cu-bpp-MOF

-

Candida albicans and Aspergillus niger cultures

-

Phosphate-buffered saline (PBS)

-

Potato Dextrose Agar (PDA) plates

-

24-well plates

Procedure:

-

Prepare a stock suspension of the Cu-bpp-MOF in PBS (e.g., 20 mg/mL).

-

Prepare fungal suspensions of C. albicans cells and A. niger spores in PBS to a concentration of 10⁸ cells/spores per mL.

-

In a 24-well plate, add 1 mL of the fungal suspension to each well.

-

Add the Cu-bpp-MOF stock suspension to the wells to achieve final concentrations of 0, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/mL.

-

Incubate the plates at room temperature with shaking for 4 days.

-

After incubation, perform serial dilutions of the fungal suspensions from each well.

-

Spread 100 µL of each dilution onto PDA plates.

-

Incubate the PDA plates at 30 °C for C. albicans and room temperature for A. niger for 48 hours.

-

Count the number of colony-forming units (CFUs) to determine the percentage of fungal inactivation compared to the control (0 mg/mL MOF).

Visualizations

Application Note 2: Proposed Application in Antifungal Drug Delivery

The inherent antifungal activity of the Cu-bpp-MOF, combined with its porous structure, suggests its potential as a dual-action drug delivery system. It could simultaneously deliver an encapsulated antifungal drug and exert its own antifungal effect, potentially leading to synergistic therapeutic outcomes and overcoming drug resistance.

Proposed Experimental Design

To investigate this potential, a model antifungal drug, such as Fluconazole, could be loaded into the Cu-bpp-MOF. The following protocol is a proposed methodology for such a study.

Protocol 3: Proposed Protocol for Fluconazole Loading and Release

Materials:

-

Activated Cu-bpp-MOF (activated by heating under vacuum to remove guest molecules)

-

Fluconazole

-

Ethanol

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV-Vis Spectrophotometer

Procedure: Drug Loading

-

Prepare a stock solution of Fluconazole in ethanol (e.g., 1 mg/mL).

-

Immerse a known amount of activated Cu-bpp-MOF (e.g., 50 mg) in the Fluconazole solution (e.g., 10 mL).

-

Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the collected solid with fresh ethanol to remove surface-adsorbed drug.

-

Dry the Fluconazole-loaded Cu-bpp-MOF under vacuum.

-

Determine the amount of loaded drug by measuring the concentration of Fluconazole remaining in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.

Procedure: In Vitro Drug Release

-

Disperse a known amount of the Fluconazole-loaded Cu-bpp-MOF (e.g., 10 mg) in a known volume of PBS (pH 7.4) (e.g., 20 mL) to simulate physiological conditions.

-

Keep the suspension in a shaker bath at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with fresh PBS to maintain a constant volume.

-

Centrifuge the aliquot to separate the MOF particles.

-

Measure the concentration of released Fluconazole in the supernatant using UV-Vis spectrophotometry.

-

Calculate the cumulative percentage of drug released over time.

Visualization

Conclusion

The use of this compound in the synthesis of MOFs offers a pathway to novel materials with significant potential in the biomedical field. The demonstrated antifungal activity of the Cu-bpp-MOF provides a solid basis for its further investigation as a therapeutic agent. Furthermore, its porous nature opens up the possibility of its use as a drug delivery system, a concept for which a detailed experimental protocol is proposed here. Further research into the biocompatibility, in vivo efficacy, and drug loading capabilities of bpp-based MOFs is warranted to fully realize their potential in drug development.

References

Application of 1,3-Bis(4-pyridyl)propane in Coordination Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-bis(4-pyridyl)propane (bpp) in the synthesis and application of coordination polymers (CPs). The flexible nature of the bpp ligand, with its propyl spacer connecting two pyridyl donor groups, allows for the construction of diverse and functional 1D, 2D, and 3D coordination networks. These materials have shown significant promise in various fields, including gas storage and separation, catalysis, chemical sensing, and drug delivery.

Synthesis of BPP-Based Coordination Polymers

The synthesis of coordination polymers using this compound typically involves the self-assembly of the bpp ligand with metal salts in a suitable solvent system. The final structure and properties of the resulting CP are influenced by factors such as the metal ion, the presence of co-ligands (e.g., carboxylates), the metal-to-ligand ratio, solvent, temperature, and reaction time.[1][2]

General Synthesis Workflow

Caption: General workflow for the synthesis of coordination polymers using this compound.

Experimental Protocol: Synthesis of a Zn(II)-bpp Coordination Polymer

This protocol is a representative example for the synthesis of a Zn(II) coordination polymer with bpp and a carboxylate co-ligand.[1]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (bpp)

-

Benzoic acid

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

Procedure:

-

In a 20 mL vial, dissolve zinc nitrate hexahydrate (0.1 mmol) and benzoic acid (0.2 mmol) in 5 mL of methanol.

-

In a separate 20 mL vial, dissolve this compound (0.1 mmol) in 5 mL of methanol.

-

Slowly add the bpp solution to the metal salt solution with stirring.

-

Add a dilute aqueous solution of NaOH (e.g., 0.1 M) dropwise to the mixture to adjust the pH and facilitate deprotonation of the carboxylate ligand, until a precipitate begins to form.

-

Seal the vial and leave it undisturbed at room temperature.

-

Crystals suitable for single-crystal X-ray diffraction should form within several days.

-

Collect the crystals by filtration, wash with a small amount of methanol, and air-dry.

Table 1: Examples of Synthesized BPP-Based Coordination Polymers and Key Properties

| Metal Ion | Co-ligand | Resulting Formula | Dimensionality | Key Property | Reference |

| Zn(II) | Benzoic acid | {Zn(bpp)(C₆H₅COO)₂}·2H₂O | 1D | Ferroelectric | [1] |

| Zn(II) | Phthalic acid | {Zn₂(bpp)₂[C₆H₄(COO)₂]₂}·2H₂O | 3D | Second-Harmonic Generation (SHG) Active | [1] |

| Cd(II) | 5-methoxyresorcinic acid | {[Cd(zgt)(BPP)(H₂O)]·H₂O}n | 2D | Luminescence | |

| Cu(II) | Trimesic acid | {[Ag(bpp)]₆(tma)₂·28(H₂O)}n | 1D | Photocatalysis |

Application in Luminescent Sensing

Coordination polymers based on bpp, particularly those with d¹⁰ metal centers like Zn(II) and Cd(II), often exhibit strong luminescence. This property can be harnessed for the sensitive and selective detection of various analytes, such as nitroaromatic compounds, through a fluorescence quenching mechanism.

Logical Relationship for Luminescent Sensing

Caption: Logical diagram illustrating the process of luminescent sensing of nitroaromatics using BPP-based coordination polymers.

Experimental Protocol: Fluorescent Sensing of Nitroaromatics

This protocol is adapted from a study on a Cd(II)-bpp coordination polymer for the detection of nitroaromatics.

Materials:

-

Synthesized and characterized BPP-based coordination polymer.

-

Nitroaromatic compounds (e.g., p-nitrobenzoic acid, 2,4,6-trinitrophenol) for testing.

-

Distilled water or an appropriate organic solvent (e.g., ethanol).

-

Fluorometer.

Procedure:

-

Preparation of the CP Suspension:

-

Finely grind the crystalline BPP-CP.

-

Disperse a known amount of the powdered CP (e.g., 3 mg) in a specific volume of solvent (e.g., 10 mL of distilled water) in a vial.

-

Sonicate the suspension for approximately 30 minutes to ensure a fine and uniform dispersion.

-

-

Preparation of Analyte Solutions:

-

Prepare stock solutions of the nitroaromatic analytes in the same solvent used for the CP suspension at a known concentration (e.g., 10⁻³ M).

-

Prepare a series of diluted analyte solutions from the stock solution.

-

-

Fluorescence Measurements:

-

Place a specific volume of the CP suspension (e.g., 3 mL) into a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the CP suspension by exciting at its maximum excitation wavelength.

-

Incrementally add small aliquots of the analyte solution (e.g., 10-50 µL) to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Analyze the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

-

The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.

-

Table 2: Luminescence Quenching Data for a Cd-bpp Coordination Polymer

| Analyte | Quenching Efficiency (%) | Ksv (M⁻¹) | Detection Limit (M) |

| p-Nitrobenzoic Acid | ~90% at 200 µM | 1.2 x 10⁴ | 3.28 x 10⁻⁹ |

| 2,4,6-Trinitrophenol | ~85% at 200 µM | 0.9 x 10⁴ | 1.14 x 10⁻⁸ |

| Nitrobenzene | ~70% at 200 µM | 0.6 x 10⁴ | - |

Application in Gas Storage and Separation

The porous nature of some 3D bpp-based coordination polymers makes them potential candidates for gas storage and separation applications. The flexibility of the bpp ligand can lead to dynamic frameworks that exhibit interesting gas sorption behaviors.

Experimental Workflow for Gas Sorption Analysis

Caption: A typical workflow for evaluating the gas sorption properties of BPP-based porous coordination polymers.

Experimental Protocol: CO₂ Sorption Measurement

Materials and Equipment:

-

Synthesized and characterized porous BPP-based coordination polymer.

-

Volumetric gas sorption analyzer.

-

High-purity gases (N₂, CO₂, He).

-

Sample tubes.

-

Heating mantle and temperature controller.

-

Vacuum pump.

Procedure:

-

Sample Activation (Degassing):

-

Place a precisely weighed amount of the CP sample (typically 50-100 mg) into a pre-weighed sample tube.

-

Attach the sample tube to the degassing port of the sorption analyzer.

-

Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a specific temperature (e.g., 100-150 °C) for several hours (e.g., 8-12 h) to remove guest solvent molecules from the pores. The optimal activation conditions should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.

-

After activation, cool the sample to room temperature under vacuum and weigh it again to determine the activated sample mass.

-

-

Sorption Measurement:

-

Transfer the sample tube containing the activated sample to the analysis port of the sorption analyzer.

-

Perform a free space measurement using helium gas.

-

For CO₂ sorption, place a cryogenic bath (e.g., a circulating water bath) around the sample tube to maintain a constant temperature (e.g., 273 K or 298 K).

-

Introduce known doses of CO₂ gas into the manifold and then expand it into the sample tube.

-

The instrument software will record the pressure changes and calculate the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.

-

To obtain the desorption isotherm, the pressure is incrementally decreased, and the amount of desorbed gas is measured.

-

Table 3: Representative CO₂ Uptake Capacities for Porous Coordination Polymers

| Polymer Type | CO₂ Uptake (cm³/g at STP) | Conditions | Reference |

| PCP with molecular rotors | ~40 | 298 K, 1 atm | [3] |

| Porphyrin-based PCP | ~35 | 196 K, 1 atm | [4] |

| N-doped Porous Carbon | ~60 | 298 K, 1 atm | [5] |

Note: Data for specific bpp-based CPs for gas storage is limited in the provided search results. The table provides representative values for other porous coordination polymers to illustrate typical capacities.

Application in Heterogeneous Catalysis

The metal nodes and/or functionalized organic linkers in bpp-based coordination polymers can act as active sites for heterogeneous catalysis. A key application that has been explored is photocatalysis, particularly for the degradation of organic dyes in wastewater.

General Mechanism for Photocatalytic Dye Degradation

Caption: A simplified diagram of the mechanism of photocatalytic degradation of organic dyes using a BPP-based coordination polymer.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

This protocol is a general procedure based on studies of photocatalysis by coordination polymers.[6]

Materials and Equipment:

-

Synthesized bpp-based coordination polymer catalyst.

-

Methylene blue (MB) dye.

-

Hydrogen peroxide (H₂O₂) (optional, can enhance degradation).

-

A light source (e.g., a solar simulator or a high-pressure mercury lamp).

-

UV-Vis spectrophotometer.

-

Magnetic stirrer and stir bars.

-

Reaction vessel (e.g., a beaker or quartz reactor).

Procedure:

-

Reaction Setup:

-

Prepare an aqueous solution of methylene blue of a known concentration (e.g., 10 mg/L).

-

In a reaction vessel, add a specific amount of the bpp-CP catalyst (e.g., 20 mg) to a defined volume of the MB solution (e.g., 100 mL).

-

If using an enhancer, add a small amount of H₂O₂.

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

-

Photocatalytic Reaction:

-

Position the reaction vessel under the light source and begin irradiation while continuously stirring the suspension.

-

At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

-

Immediately centrifuge or filter the aliquot to remove the catalyst particles.

-

-

Analysis:

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm) using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - At) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and At is the absorbance at time t.

-

Table 4: Representative Photocatalytic Dye Degradation Performance

| Catalyst | Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |

| Cu(I)-CP | Methylene Blue | 96 | 15 | Sunlight | [6] |

| Zn-CP | Organic Dyes | - | - | UV light | [7] |

Application in Drug Delivery

The porous structure of some bpp-based coordination polymers can be utilized for the encapsulation and controlled release of therapeutic agents. The release of the drug can be triggered by changes in the physiological environment, such as pH.[8]

Drug Loading and Release Process

Caption: A conceptual diagram showing the loading of a drug into a BPP-based coordination polymer and its subsequent controlled release.

Experimental Protocol: Ibuprofen Loading and In Vitro Release

This is a representative protocol based on general procedures for drug loading and release from coordination polymers.[9][10]

Materials and Equipment:

-

Porous bpp-based coordination polymer.

-

Ibuprofen.

-

Ethanol or other suitable solvent.

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5).

-

Shaker incubator.

-

UV-Vis spectrophotometer or HPLC.

Procedure:

-

Drug Loading:

-

Activate the bpp-CP as described in the gas sorption protocol to ensure the pores are empty.

-

Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

-

Immerse a known amount of the activated bpp-CP (e.g., 50 mg) in the ibuprofen solution.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the pores.

-

Collect the drug-loaded CP by centrifugation or filtration.

-

Wash the loaded CP with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.

-

Dry the drug-loaded CP under vacuum.

-

Determine the drug loading content by dissolving a known mass of the loaded CP in an acidic solution (to break down the framework) and quantifying the ibuprofen concentration using UV-Vis spectrophotometry or HPLC.

-

-

In Vitro Drug Release:

-

Disperse a known amount of the ibuprofen-loaded CP (e.g., 10 mg) in a known volume of release medium (e.g., 20 mL of PBS at pH 7.4) in a vial.

-

Place the vial in a shaker incubator maintained at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

-

Analyze the concentration of ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer or HPLC.

-

Repeat the experiment using a release medium with a different pH (e.g., pH 5.5) to study the pH-responsiveness of the release.

-

Table 5: Representative Drug Loading and Release Data for Coordination Polymers

| Drug | Polymer System | Drug Loading Capacity (wt%) | Cumulative Release (%) | Release Conditions | Reference |

| Doxorubicin | 3D Cd-CP | - | 87.11 | pH 5 | [8] |

| Doxorubicin | Fe³⁺-gallic acid CP | up to 48.3 | - | Acidic pH | [11] |

| Ibuprofen | - | - | - | - | [10][12][13][14][15] |

References

- 1. New Zn(ii) coordination polymers with 1,3-bis(4-pyridyl)-propane: syntheses, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. Storage of CO2 into Porous Coordination Polymer Controlled by Molecular Rotor Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CO(2) selective 1D double chain dipyridyl-porphyrin based porous coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunlight-driven photocatalytic degradation of organic dyes using Cu(i) coordination polymers: an efficient and recyclable solution for wastewater remediation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pure.bit.edu.cn [pure.bit.edu.cn]

- 9. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibuprofen release kinetics from controlled-release tablets granulated with aqueous polymeric dispersion of ethylcellulose II: influence of several parameters and coexcipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-Responsive Nanoscale Coordination Polymer for Efficient Drug Delivery and Real-Time Release Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Granules Size on the Release Kinetics of Ibuprofen from Its Matrix Tablet - Open Access Library [oalib.com]

- 14. Formulation Development and Evaluation of Drug Release Kinetics from Colon-Targeted Ibuprofen Tablets Based on Eudragit RL 100-Chitosan Interpolyelectrolyte Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,3-Bis(4-pyridyl)propane in Supramolecular Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-pyridyl)propane (bpp) is a versatile and flexible building block extensively utilized in the field of supramolecular chemistry. Its two terminal pyridyl groups, capable of acting as hydrogen bond acceptors and coordinating to metal centers, are separated by a flexible propyl spacer. This inherent flexibility allows the bpp ligand to adopt various conformations, such as anti-anti (TT), gauche-gauche (GG), anti-gauche (TG), and gauche-gauche' (GG'), influencing the final architecture of the resulting supramolecular assemblies. This conformational adaptability makes bpp a valuable component in the construction of diverse structures, including coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. These materials exhibit a range of interesting properties, including luminescence, ferroelectricity, and the potential for guest inclusion, making them relevant for applications in materials science and drug delivery.

Supramolecular Assemblies based on Metal Coordination